molecular formula C11H14N2O4 B1447104 4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde CAS No. 1807982-45-1

4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde

Cat. No. B1447104
M. Wt: 238.24 g/mol
InChI Key: MJXRLZXBKKWHTN-UHFFFAOYSA-N
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Description

“4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde” is a chemical compound. However, there is limited information available about this specific compound1. It seems to be related to hydroxypyridinone derivatives, which have been studied for their inhibitory behavior and antioxidant activity2.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde”. However, related compounds have been studied for their reactions4.


Scientific Research Applications

Anticonvulsant and Antimicrobial Activities

  • Synthesis and Evaluation of Anticonvulsant and Antimicrobial Activities : A study by Aytemir, Çalış, and Özalp (2004) involved the synthesis of 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, including compounds similar to 4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde. These compounds were evaluated for their potential anticonvulsant activity and antimicrobial properties against various bacteria and fungi. Certain derivatives exhibited significant activity in these applications (Aytemir, Çalış, & Özalp, 2004).

Antimycobacterial Potential

  • 4H-Pyran-4-one Derivatives for Antimycobacterial Use : Us et al. (2009) synthesized a series of 3-hydroxy-6-methyl-2-((4-substitutedpiperazin-1-yl)methyl)-4H-pyran-4-one structured compounds. These compounds were evaluated for their antibacterial activities against various strains, including their inhibitory effects on the DNA gyrase enzyme. Some of these derivatives demonstrated moderate to high antimycobacterial activity (Us et al., 2009).

Antiviral Activity

  • Alkaloids from Mangrove-Derived Actinomycete : A study by Wang et al. (2014) on compounds isolated from the fermentation broth of Jishengella endophytica 161111 included derivatives similar to 4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde. These compounds showed promising activity against the influenza A virus subtype H1N1, indicating potential antiviral applications (Wang et al., 2014).

Dopamine D4 Receptor Ligands

  • Synthesis and Activity Assay of Dopamine D4 Receptor Ligands : A study by Gu-ca (2014) on the synthesis of 2-[4-(4-hydroxylbenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-α]pyridine, a compound structurally similar to 4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde, suggested its potential as a dopamine D4 receptor ligand. This indicates possible applications in neurological research and therapy (Gu-ca, 2014).

Safety And Hazards

There is no specific safety and hazard information available for “4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde”. However, it’s always important to handle chemical compounds with appropriate safety measures.


Future Directions

The future directions for the study of “4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde” are not specified. However, related compounds have been studied for their potential in alleviating diabetic complications2.


Please note that this analysis is based on the limited information available and may not fully cover “4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde”. Further research and studies would provide more comprehensive insights.


properties

IUPAC Name

4-[(5-hydroxy-4-oxopyran-2-yl)methyl]piperazine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c14-8-13-3-1-12(2-4-13)6-9-5-10(15)11(16)7-17-9/h5,7-8,16H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXRLZXBKKWHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TTM Dung, SC Kim, BC Yoo, GH Sung… - International …, 2014 - Elsevier
Numerous derivatives of kojic acid have been synthesised to expand its immunopharmacological uses. Kojic acid is known to have anti-cancer, anti-inflammatory, and anti-melanogenesis effects. We found that (5-hydroxy-4-oxo-4H-pyran-2-yl) methyl 6-hydroxynaphthalene-2-carboxylate (MHNC) strongly suppressed the production of nitric oxide (NO) in an initial screening experiment. In this study, we explored the in vitro and in vivo anti-inflammatory activity of MHNC and its inhibitory mechanisms using …
Number of citations: 14 www.sciencedirect.com

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